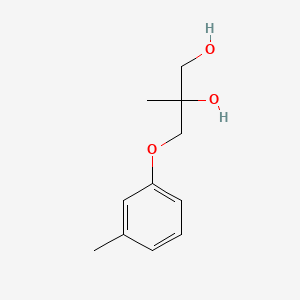![molecular formula C7H10O2 B13959194 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one CAS No. 243672-14-2](/img/structure/B13959194.png)
1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one is a chemical compound characterized by a cyclopentene ring with a hydroxyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives and subsequent functionalization to introduce the hydroxyl and ethanone groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclopent-1-en-1-one derivatives.
Reduction: Formation of cyclopent-1-en-1-ol derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the ethanone moiety can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one: shares similarities with other cyclopentene derivatives, such as:
Uniqueness: The presence of both a hydroxyl group and an ethanone moiety in this compound makes it unique compared to other cyclopentene derivatives
Properties
CAS No. |
243672-14-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-[(5S)-5-hydroxycyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h3,7,9H,2,4H2,1H3/t7-/m0/s1 |
InChI Key |
PDZDNESPIASXHR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)C1=CCC[C@@H]1O |
Canonical SMILES |
CC(=O)C1=CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


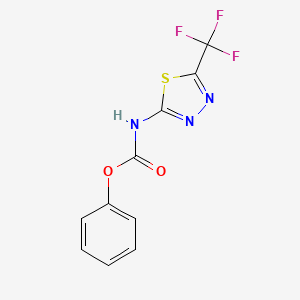
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
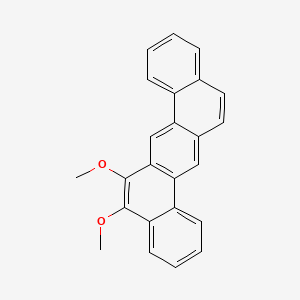
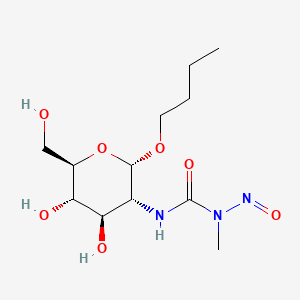
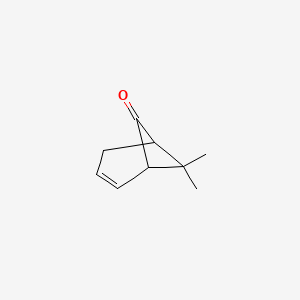
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
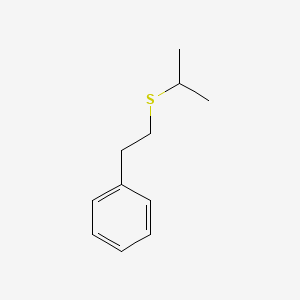
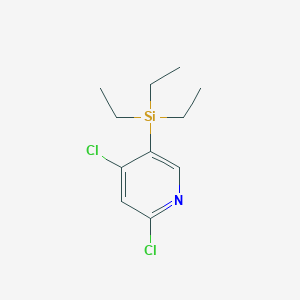
![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)
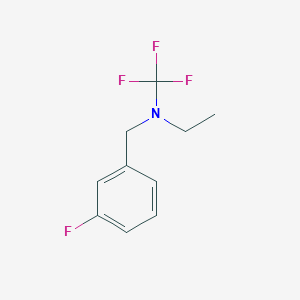
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
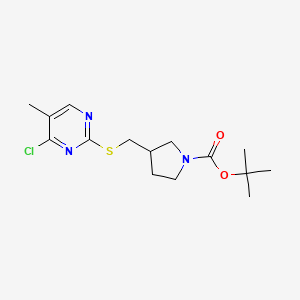
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
